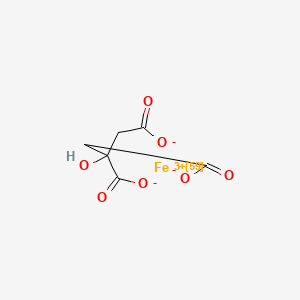
Iron-59 citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-59 citrate is a coordination complex formed between the radioisotope iron-59 and citric acid. Iron-59 is a radioisotope of the chemical element iron, containing 26 protons and 33 neutrons, resulting in a mass number of 59 . This compound is significant in medical and biochemical research due to its radioactive properties, which allow it to be used as a tracer in various studies, particularly those related to iron metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron-59 citrate can be synthesized by reacting iron-59 with citric acid in an aqueous solution. The typical procedure involves dissolving iron-59 in water and then adding citric acid to form the citrate complex. The reaction is usually carried out at room temperature and neutral pH to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity iron-59, which is produced in nuclear reactors through neutron irradiation of iron-58. The iron-59 is then extracted and purified before being reacted with citric acid to form the citrate complex .
Chemical Reactions Analysis
Types of Reactions
Iron-59 citrate undergoes various chemical reactions, including:
Oxidation and Reduction: Iron-59 can exist in multiple oxidation states, and the citrate complex can undergo redox reactions, particularly in biological systems.
Substitution: The citrate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as ascorbic acid and sodium borohydride are used.
Substitution: Ligands like ethylenediaminetetraacetic acid (EDTA) can replace citrate under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iron-59 oxide, while reduction can yield iron-59 metal .
Scientific Research Applications
Iron-59 citrate has numerous applications in scientific research:
Mechanism of Action
Iron-59 citrate exerts its effects through its radioactive decay, emitting beta particles and gamma rays. These emissions can be detected using various imaging techniques, allowing researchers to track the distribution and kinetics of iron in biological systems . The molecular targets include transferrin receptors and other iron-binding proteins, which facilitate the uptake and transport of this compound in cells .
Comparison with Similar Compounds
Similar Compounds
- Iron-58 citrate
- Iron-60 citrate
- Ferric citrate
- Ferrous citrate
Uniqueness
Iron-59 citrate is unique due to its radioactive properties, which make it an invaluable tool in tracer studies. Unlike stable iron compounds, this compound allows for the real-time tracking of iron metabolism and distribution in living organisms . This capability is not present in non-radioactive iron compounds, making this compound particularly valuable in medical and biochemical research .
Properties
CAS No. |
50515-28-1 |
|---|---|
Molecular Formula |
C6H5FeO7 |
Molecular Weight |
248.03 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron-59(3+) |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |
InChI Key |
NPFOYSMITVOQOS-GJNDDOAHSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
Isomeric SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[59Fe+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
Key on ui other cas no. |
54063-42-2 50515-28-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















